4-(2,3-Difluorophenoxy)benzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Derivatives and Organic Chemistry
4-(2,3-Difluorophenoxy)benzoic acid belongs to the class of fluorinated benzoic acid derivatives. These are compounds where one or more hydrogen atoms on the benzoic acid's benzene (B151609) ring are replaced by fluorine. lookchem.com The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of these molecules. lookchem.com This makes them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. lookchem.com Fluorinated benzoic acids often serve as building blocks in organic synthesis for creating more complex molecules. lookchem.com
The structure of this compound consists of a benzoic acid group linked to a 2,3-difluorophenyl group through an ether bond. smolecule.com This diaryl ether structure is a common motif in organic chemistry. The synthesis of diaryl ethers is typically achieved through methods like nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed reactions such as the Ullmann condensation. arkat-usa.org The presence of electron-withdrawing fluorine atoms on one of the aromatic rings can influence the reactivity and the choice of synthetic route. arkat-usa.org
Academic Significance and Rationale for Fundamental Chemical Research
The academic significance of this compound lies in its potential as a model compound for studying the effects of fluorine substitution on molecular properties and reactivity. The placement of two fluorine atoms in the ortho and meta positions of the phenoxy ring creates a unique electronic and steric environment. smolecule.com Research on such compounds can provide insights into intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the fluorine atoms, which can affect the compound's conformation and acidity. nih.gov
Furthermore, understanding the synthesis of this compound contributes to the broader field of diaryl ether synthesis, which is crucial for the preparation of many biologically active molecules and functional materials. organic-chemistry.org Studying its reactivity can lead to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms, such as nucleophilic aromatic substitution. nih.gov
Current Knowledge Gaps in Synthesis, Reactivity, and Advanced Characterization of the Compound
While general methods for synthesizing diaryl ethers are well-established, specific and optimized procedures for this compound are not extensively documented in publicly available literature. Key knowledge gaps include:
Overview of Research Objectives and Scope
To address the identified knowledge gaps, a research study on this compound could have the following objectives:
The scope of this research would be confined to the fundamental chemical synthesis, reactivity studies, and structural characterization of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C13H8F2O3 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4-(2,3-difluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) |
InChI Key |
DORONBKKAPUKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-(2,3-Difluorophenoxy)benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the ether linkage (C-O bond). This suggests two principal synthetic routes originating from two key precursors: 2,3-difluorophenol (B1222669) and a 4-halobenzoic acid derivative (or its ester equivalent).
Route A involves the reaction of a 2,3-difluorophenoxide (the nucleophile) with an activated 4-halobenzoic acid derivative (the electrophile). The halogen is typically a bromide or iodide to facilitate cross-coupling reactions, or a fluoride (B91410) or chloride if activated by electron-withdrawing groups for nucleophilic aromatic substitution.
Route B considers the alternative pairing, where a 4-hydroxybenzoic acid derivative (as the nucleophile) reacts with a 1-halo-2,3-difluorobenzene (the electrophile). The choice between these routes often depends on the relative reactivity and availability of the starting materials.
Phenoxybenzoic Acid Scaffold Construction Strategies
The formation of the diaryl ether bond is the crux of the synthesis. Modern organic chemistry offers several powerful methods for this transformation, primarily relying on transition metal catalysis.
Copper-Catalyzed Aryl-Ether Linkage Formation (e.g., Ullmann-type Condensation)
The Ullmann condensation is a classic and widely used method for forming C-O bonds, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.orgbeilstein-journals.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov
Modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions with only catalytic amounts of copper. wikipedia.org The general mechanism involves the reaction of an aryl halide with a copper(I) alkoxide, which can be generated in situ. wikipedia.org For the synthesis of this compound, this would involve coupling 2,3-difluorophenol with a 4-halobenzoic acid. The reaction's effectiveness is highly dependent on the choice of ligand, base, and solvent. arkat-usa.org The presence of electron-withdrawing groups on the aryl halide generally enhances the reaction rate. arkat-usa.org
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation and represent a powerful alternative to the Ullmann condensation. beilstein-journals.orgnih.gov These methods are known for their high efficiency and broad functional group tolerance, though they often rely on expensive and air-sensitive phosphine (B1218219) ligands. nih.govrhhz.net
The synthesis of fluorinated alkyl aryl ethers has been successfully achieved using palladium catalysis. ox.ac.ukacs.orgnih.govresearchgate.net A typical system involves a palladium precatalyst, a suitable ligand (often a bulky, electron-rich phosphine like tBuBrettPhos), a base (such as cesium carbonate), and a solvent like toluene. acs.orgnih.gov This approach could be applied to couple 2,3-difluorophenol with a 4-halobenzoic acid derivative. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. youtube.com
Optimization of Synthetic Routes for this compound
Optimizing the synthesis of this compound requires careful consideration of the catalytic system to maximize yield and minimize side reactions.
Isolation and Purification Methodologies
Following the synthesis of this compound, a multi-step process is employed to isolate and purify the final product.
Initial Isolation: The crude product is typically first isolated from the reaction mixture by filtration . google.comgoogle.com If the product has precipitated upon cooling the reaction mixture, this step separates the solid product from the liquid solvent and any soluble impurities.
Purification via Extraction: A highly effective method for purifying carboxylic acids is acid-base extraction . isroset.orgupenn.edu This technique leverages the acidic nature of the benzoic acid moiety. The general procedure is as follows:
The crude product is dissolved in an organic solvent, such as diethyl ether or dichloromethane. isroset.orgupenn.edu
An aqueous solution of a weak base, like sodium bicarbonate or sodium carbonate, is added. isroset.orgupenn.eduglobalscientificjournal.com The benzoic acid reacts to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer. isroset.org
The two immiscible layers are separated using a separatory funnel. isroset.org
The aqueous layer, containing the sodium salt of the target compound, is collected and then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 2-3. google.comisroset.org This re-protonates the carboxylate, causing the purified this compound to precipitate out of the aqueous solution. isroset.org
Final Purification and Drying: The precipitated, purified acid is collected via vacuum filtration . upenn.edu The collected solid, known as the filter cake, is washed with cold solvent (typically water) to remove any remaining water-soluble impurities. google.comupenn.edu
For achieving very high purity, recrystallization is employed. This involves dissolving the product in a minimum amount of a suitable hot solvent (such as acetic acid or propionic acid for similar compounds) and allowing it to cool slowly. google.comgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The final product is then dried, often in an oven, to remove residual solvent. google.com The purity of the final product can be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination. google.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to create more environmentally benign and sustainable processes. wjpmr.comrsc.org This involves reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free or Alternative Solvent Approaches
A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents. nih.gov
Solvent-Free Synthesis: These methods, also known as solid-state reactions, eliminate the need for solvents entirely. Reactions can be carried out by grinding the reactants together, sometimes with gentle heating. wjpmr.com For example, a solvent-free Ullmann coupling to produce 2,2'-dinitrobiphenyl (B165474) has been successfully performed by heating the aryl halide with copper powder and sand. rsc.org Another approach involves mechanochemistry, where reagents are mixed in a ball mill, a technique that has been used to prepare Grignard reagents for carboxylic acid synthesis with significantly reduced solvent amounts. researchgate.net
Alternative Solvents: When a solvent is necessary, greener alternatives to traditional, often toxic, polar aprotic solvents like DMF and NMP are sought. nih.gov
Cyrene (dihydrolevoglucosenone): Derived from renewable cellulose, Cyrene is a biodegradable dipolar aprotic solvent that is considered a viable replacement for NMP and DMF. nih.gov
Cyclopentyl methyl ether (CPME): This is a hydrophobic ethereal solvent with a high boiling point that serves as a greener alternative to solvents like THF and 1,4-dioxane (B91453). nih.gov
Water: For certain reactions, water is an ideal green solvent. It has been used as a medium for Ullmann-type aminations and in the synthesis of 2,4-difluorobenzoic acid, where it contributes to a more environmentally friendly process. organic-chemistry.orggoogle.com Using water as a reaction medium can also simplify workup and avoid the recovery issues associated with high-boiling organic solvents. google.com
Microwave-Assisted and Photochemical Synthesis Routes
To improve energy efficiency and reaction rates, modern synthetic strategies increasingly incorporate alternative energy sources.
Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reaction mixtures rapidly and uniformly. ijprdjournal.com The direct transfer of energy to the molecules can dramatically reduce reaction times from hours to mere minutes, increase product yields, and enhance energy efficiency compared to conventional heating methods. ijprdjournal.comnih.gov Microwave-assisted methods have been successfully applied to a wide range of organic transformations, including the synthesis of benzoic acid derivatives, benzimidazoles, and other heterocyclic systems. ijprdjournal.comnih.gov A three-component reaction to form a complex benzimidazole, for instance, required only 15 minutes under microwave irradiation to achieve an 80% yield, whereas no product was formed after 24 hours using conventional heating. nih.gov This approach is highly compatible with solvent-free conditions, further enhancing its green credentials. researchgate.net
Photochemical Synthesis: Photochemical routes use light to initiate and drive chemical reactions. While specific photochemical syntheses for this compound are not widely documented, the principle is a cornerstone of green chemistry. Visible-light catalysis, in particular, is an emerging field for promoting various organic reactions at room temperature, offering a potentially low-energy pathway for synthesis. rsc.org
Comparative Analysis of Synthetic Efficiency and Yield
The efficiency and yield of synthetic routes for producing this compound and related compounds can vary significantly depending on the methodology employed. Modern techniques often provide substantial improvements in terms of reaction time and yield over traditional methods.
The following table provides a comparative overview of different synthetic conditions and their outcomes for analogous reactions, highlighting the advantages of green chemistry approaches.
| Synthetic Method | Typical Solvents | Key Parameters | Reaction Time | Reported Yield | Reference |
| Traditional Ullmann Condensation | DMF, NMP, Nitrobenzene | High Temp. (>200°C), Copper Catalyst | Hours | Variable | wikipedia.org |
| Optimized Ullmann-Type | H₂SO₄ | Temp. Control (0°C) | - | 90% | semanticscholar.org |
| Solvent-Free (Grinding/Heating) | None | Grinding, Heating | 10-20 min | - | wjpmr.comrsc.org |
| Solvent-Free (Ball Milling) | Minimal (LAG) | Mechanical Force | Short | up to 82% | researchgate.net |
| Microwave-Assisted (Solvent) | 1,4-Dioxane, THF/H₂O | Microwave (200W) | 3-15 min | 65-95% | nih.govnih.gov |
| Microwave-Assisted (Solvent-Free) | None | Microwave (50W) | 5 min | - | researchgate.net |
| Air Oxidation | Acetic Acid, Propionic Acid | 165-175°C, Co/Mn Catalyst | 12 hours | 73-75% | google.com |
LAG: Liquid-Assisted Grinding. Yields are for analogous or related reactions and serve as a comparative benchmark.
The data indicates a clear trend where green chemistry approaches, particularly microwave-assisted synthesis, offer significant advantages by drastically reducing reaction times while often improving or maintaining high product yields. nih.govnih.gov Optimization of traditional parameters, such as temperature, also remains a powerful tool for enhancing efficiency. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei like fluorine.
A proton NMR (¹H NMR) spectrum for 4-(2,3-Difluorophenoxy)benzoic acid would be expected to display distinct signals corresponding to the protons on the two aromatic rings. The protons on the benzoic acid ring would likely appear as two doublets in the downfield region, a result of their proximity to the electron-withdrawing carboxylic acid group. The protons on the difluorophenoxy ring would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern.
A carbon-13 NMR (¹³C NMR) spectrum would reveal the number of unique carbon environments within the molecule. For this compound, one would anticipate signals for the carboxyl carbon, the ether-linked carbons, and the remaining aromatic carbons. The chemical shifts of the carbons on the difluorophenoxy ring would be significantly influenced by the electronegative fluorine atoms, and the carbon atoms of the benzoic acid moiety would be affected by the phenoxy and carboxylic acid substituents.
Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for studying fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 3-positions of the phenoxy ring. The chemical shifts and the coupling between these two fluorine atoms (³JFF) would provide definitive evidence for their relative positions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings through the ether linkage, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying long-range correlations, for instance, between the protons on one ring and the carbons on the other, via the ether oxygen. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximity of protons, further confirming the spatial arrangement of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and oxygen atoms, thereby distinguishing it from other isobaric compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman
The infrared (IR) and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the carboxylic acid, the carbon-fluorine bonds on the aromatic ring, and the diaryl ether linkage.
Carboxyl Group (-COOH):
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. docbrown.infostmarys-ca.edu This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. stmarys-ca.edu
C=O Stretch: A very strong and sharp absorption should appear in the IR spectrum between 1720 and 1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. docbrown.infostmarys-ca.edu Its position can be influenced by dimerization.
C-O Stretch and O-H Bend: The C-O stretching vibration, coupled with O-H in-plane bending, is expected to produce absorptions in the 1320-1210 cm⁻¹ and 1440-1400 cm⁻¹ regions, respectively. stmarys-ca.edustmarys-ca.edu
Aryl-F Group (C-F):
The C-F stretching vibrations typically give rise to strong and characteristic bands in the IR spectrum. For aromatic fluorides, these absorptions are found in the 1250-1100 cm⁻¹ range. Due to the presence of two adjacent fluorine atoms, multiple strong bands may be observed in this region.
Ether Group (Ar-O-Ar):
Diaryl ethers are characterized by their asymmetric C-O-C stretching vibration, which results in a strong IR absorption band typically found around 1300-1200 cm⁻¹. academyart.edufiveable.mespectroscopyonline.com The symmetric stretch is often weaker and appears at a lower frequency. blogspot.com This band may overlap with other vibrations, such as those from the C-F bonds.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |
| Carboxylic Acid | C=O stretch | 1720 - 1680 | Very Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium, Multiple Bands |
| Ether (Asymmetric) | C-O-C stretch | 1300 - 1200 | Strong |
| Aryl Fluoride (B91410) | C-F stretch | 1250 - 1100 | Strong, Multiple Bands |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
In the solid state and in concentrated solutions, this compound is expected to form strong intermolecular hydrogen bonds, primarily through the carboxylic acid groups. The most common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. researchgate.net
These strong interactions have distinct and readily identifiable signatures in vibrational spectra:
Broadening of the O-H Stretching Band: The most prominent effect of hydrogen bonding is the significant broadening of the O-H stretching vibration in the IR spectrum, which appears as a wide absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. docbrown.infostmarys-ca.edu This broadening results from the distribution of hydrogen bond strengths and coupling between the stretching mode and low-frequency intermolecular modes.
Red Shift of the C=O Stretching Frequency: The involvement of the carbonyl oxygen in hydrogen bonding weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) compared to the monomeric (non-hydrogen-bonded) form. researchgate.net The C=O stretching frequency for the dimer is typically observed in the 1700-1680 cm⁻¹ range. docbrown.info
Appearance of O-H Out-of-Plane Bending: A broad absorption band around 920 cm⁻¹, characteristic of the out-of-plane O-H bend of the dimer, may also be observed.
The presence and nature of these hydrogen bonds can be studied by comparing spectra taken in different phases or solvents. ucl.ac.uk In a dilute solution of a non-polar solvent, the equilibrium would shift towards the monomer, resulting in a sharper, free O-H stretching band at higher frequency (~3500 cm⁻¹) and a C=O band also shifted to a higher frequency. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
The principal electronic transitions are expected to be π → π* transitions associated with the aromatic rings. Benzoic acid itself typically displays two main absorption bands. rsc.org
B-Band (Benzenoid Band): This is an intense absorption band typically observed around 230 nm for benzoic acid. rsc.orgresearchgate.net It arises from a π → π* transition of the benzene (B151609) ring conjugated with the carboxyl group.
C-Band: A weaker, broader band is often observed at longer wavelengths, around 270-280 nm. rsc.org
The substituents on the aromatic rings will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands.
Phenoxy Group: The phenoxy group attached at the para position of the benzoic acid acts as an auxochrome (an electron-donating group by resonance), which is expected to cause a bathochromic shift (red shift) of the primary absorption bands to longer wavelengths and an increase in their intensity.
Fluorine Atoms: Fluorine atoms act as weak deactivating groups through induction but can be weak activators through resonance. Their effect on the spectrum of the phenoxy ring is generally modest. However, studies on difluorobenzoic acids have shown they absorb in the UV region, and their electronic properties are analyzed via TD-DFT calculations to assign absorption bands. nih.gov
The spectrum is also sensitive to the pH of the solution. Deprotonation of the carboxylic acid group to form the benzoate anion typically results in a hypsochromic shift (blue shift) of the absorption bands to shorter wavelengths. rsc.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Band | Expected λmax Range (nm) | Associated Electronic Transition | Notes |
|---|---|---|---|
| B-Band | 235 - 250 | π → π | Intense absorption, red-shifted from benzoic acid due to the phenoxy substituent. |
| C-Band | 275 - 290 | π → π | Weaker absorption, also likely red-shifted. |
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a molecule in its solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions carleton.eduaps.org. While a specific single-crystal X-ray structure for this compound is not publicly available, a detailed analysis of closely related compounds, such as 4-(4-Fluorophenoxy)benzoic acid and 2,3-Difluorobenzoic acid, allows for a robust prediction of its structural characteristics.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular structure carleton.edu. Based on the crystallographic data of analogous compounds, this compound is expected to crystallize in a common space group for benzoic acid derivatives, such as P2₁/c or P-1.
The molecular structure would feature two planar aromatic rings connected by an ether linkage. A key conformational feature is the dihedral angle between the planes of the difluorophenyl ring and the benzoic acid ring. In the related 4-(4-Fluorophenoxy)benzoic acid, this angle is 70.99 (5)° nih.gov. The carboxylic acid group is typically coplanar, or nearly coplanar, with the benzene ring to which it is attached. The fluorine substitutions on the phenoxy ring are not expected to significantly alter the core geometry but will influence the electronic properties and intermolecular packing.
Below is a table of crystallographic data for structurally related compounds, which provides a basis for the expected parameters of this compound.
| Parameter | 2,3-Difluorobenzoic acid | 4-(4-Fluorophenoxy)benzoic acid |
| Formula | C₇H₄F₂O₂ | C₁₃H₉FO₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 3.761 (1) | 5.8850 (1) |
| b (Å) | 6.520 (1) | 7.8526 (2) |
| c (Å) | 26.521 (2) | 12.0250 (2) |
| α (°) ** | 90 | 91.803 (1) |
| β (°) | 92.27 (1) | 96.321 (1) |
| γ (°) | 90 | 106.027 (1) |
| V (ų) ** | 649.8 (2) | 529.75 (2) |
| Z | 4 | 2 |
| Reference | [CCDC 674363] | nih.gov |
The solid-state architecture of this compound is dictated by a network of non-covalent intermolecular interactions. These interactions govern the crystal packing and ultimately influence the material's physical properties.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of benzoic acids is the strong O-H···O hydrogen bond between the carboxylic acid groups of two neighboring molecules. This interaction typically results in the formation of a centrosymmetric dimer, characterized by the robust R²₂(8) graph-set motif nih.govrsc.org. This head-to-head dimer arrangement is a hallmark of nearly all simple carboxylic acids in the solid state.
Other Weak Interactions: The crystal packing is further stabilized by a combination of weaker interactions. These include C-H···O and C-H···F interactions, where hydrogen atoms on the aromatic rings act as donors to oxygen or fluorine atoms on adjacent molecules sigmaaldrich.com. These directional interactions, though weaker than the primary hydrogen bonds, play a crucial role in the formation of the extended three-dimensional supramolecular network rsc.orgrsc.org.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure mdpi.com. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability.
While no specific polymorphs of this compound have been reported, many substituted benzoic acids are known to exhibit polymorphism mdpi.comnih.govnih.govrsc.org. For example, 2,6-dimethoxybenzoic acid crystallizes in at least three different polymorphic forms mdpi.com. This structural diversity often arises from different possible conformations of the molecule (conformational polymorphism) or different hydrogen-bonding arrangements (synthon polymorphism) nih.gov.
The potential for polymorphism in this compound is significant due to the rotational freedom around the ether linkage and the C-C bond connecting the carboxylic group. These degrees of freedom could allow the molecule to adopt different conformations in the solid state, which, combined with the potential for varied intermolecular interactions involving the fluorine atoms, could lead to the formation of multiple distinct crystal structures under different crystallization conditions.
Reactivity and Reaction Mechanisms
Carboxylic Acid Moiety Reactivity
The carboxyl group (-COOH) is a versatile functional group that undergoes a range of characteristic reactions, including esterification, amidation, and conversion to more reactive acyl derivatives. firsthope.co.in
The conversion of 4-(2,3-Difluorophenoxy)benzoic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, often known as Fischer esterification. This equilibrium process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netijstr.org The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
While specific kinetic data for this compound is not extensively published, the kinetics can be understood from studies on similar benzoic acid derivatives. The reaction is typically first-order with respect to the carboxylic acid. researchgate.netdnu.dp.ua The activation energy for the esterification of benzoic acid with various alcohols has been determined in several studies, providing a benchmark for estimating the reactivity of its derivatives. researchgate.netresearchgate.netdnu.dp.ua
| Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| 1-Butyl Alcohol | p-Toluenesulfonic acid | 58.40 | dnu.dp.ua |
| 2-Ethylhexyl Alcohol | Sulfuric acid | Not specified | researchgate.net |
| 4-tert-Butylbenzyl Alcohol | Not specified (from Maleic Anhydride) | 55.62 | researchgate.net |
Note: The data presented is for benzoic acid and its other derivatives as a model system to understand the expected kinetics for this compound.
The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate attack by an amine. luxembourg-bio.comrsc.org Direct reaction with an amine is generally unfavorable. This activation is accomplished using a wide array of coupling reagents, which convert the carboxylic acid into a more reactive intermediate. luxembourg-bio.comluxembourg-bio.com These reagents are central to peptide synthesis, where the formation of amide linkages is the key bond-forming step. wpmucdn.comresearchgate.net
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These form a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Onium Salts: Including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). These reagents generate activated esters that readily react with amines. luxembourg-bio.com
The choice of reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, particularly racemization if the amine is chiral. luxembourg-bio.comluxembourg-bio.com
| Reagent Class | Example | Characteristics |
|---|---|---|
| Carbodiimides | EDC (WSC) | Forms a water-soluble urea (B33335) byproduct, simplifying purification. luxembourg-bio.com |
| Uronium/Aminium Salts | HATU | Highly efficient, rapid couplings, often used with additives like HOAt. luxembourg-bio.com |
| Phosphonium Salts | PyBOP | Effective for hindered couplings, though can be less reactive than uronium salts. luxembourg-bio.com |
| Other | CDI (Carbonyldiimidazole) | Forms an acylimidazolide intermediate; useful for certain applications. luxembourg-bio.com |
For reactions requiring a more electrophilic species, this compound can be converted into its corresponding acyl halide or anhydride.
Acyl Halides: The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride, along with gaseous byproducts (SO₂ and HCl, or CO, CO₂ and HCl, respectively), which drives the reaction to completion. pressbooks.pub
Acid Anhydrides: Symmetrical anhydrides can be formed from the corresponding carboxylic acid, but a more general method for both symmetrical and mixed anhydrides involves the reaction of an acyl halide with a carboxylate salt. libretexts.orgmasterorganicchemistry.com For instance, 4-(2,3-Difluorophenoxy)benzoyl chloride would react with sodium 4-(2,3-difluorophenoxy)benzoate to yield the symmetrical anhydride. This transformation proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com
Aromatic Ring Substitution Reactions
The two aromatic rings of this compound exhibit different reactivities toward substitution, dictated by the electronic properties of their respective substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.
In this compound, the two rings are subject to competing directing effects:
Benzoic Acid Ring: The carboxylic acid group (-COOH) is an electron-withdrawing group and a powerful deactivator. It directs incoming electrophiles to the meta positions (C3' and C5'). firsthope.co.inquora.comtruman.edu
Phenoxy Ring: The ether oxygen is an activating group, directing electrophiles to the ortho and para positions. However, this activation is counteracted by the two strongly deactivating fluorine atoms.
Due to the strong deactivating nature of the -COOH group, electrophilic substitution is expected to occur predominantly on the benzoic acid ring. quora.com The incoming electrophile will be directed to the positions meta to the carboxylic acid.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2,3-Difluorophenoxy)-3-nitrobenzoic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(2,3-difluorophenoxy)benzoic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | 4-(2,3-Difluorophenoxy)-3-sulfobenzoic acid |
Note: The table reflects the directing effect of the carboxylic acid group, which is the dominant factor in determining the position of electrophilic attack. firsthope.co.inquora.com
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (often a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In this compound, the difluorinated ring is susceptible to SNAr. The fluorine atoms themselves act as both leaving groups and activating groups due to their strong inductive electron-withdrawing effect. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgstackexchange.com In SNAr reactions, fluoride (B91410) is an excellent leaving group, a counterintuitive fact explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.orgstackexchange.com
A strong nucleophile (e.g., an alkoxide, thiolate, or amine) can displace one of the fluorine atoms on the 2,3-difluorophenoxy ring. The regioselectivity of this attack (i.e., whether the fluorine at C2 or C3 is replaced) would depend on the specific nucleophile and reaction conditions, as both positions are activated by the other fluorine atom.
Reductive Transformations (e.g., Carboxylic Acid to Alcohol, Aromatic Ring Hydrogenation)
The chemical structure of this compound offers two primary sites for reductive transformations: the carboxylic acid group and the aromatic rings. The reduction of these functionalities typically requires specific reagents and catalytic systems.
Reduction of the Carboxylic Acid to an Alcohol:
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-(2,3-difluorophenoxy)phenyl)methanol. This transformation is a cornerstone of organic synthesis, converting an acid to a more versatile alcohol functional group. Several powerful reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly employed methods for the reduction of carboxylic acids include the use of lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. libretexts.org LiAlH₄ is a potent and versatile reducing agent, capable of reducing a wide array of functional groups, including carboxylic acids, esters, and amides. commonorganicchemistry.com The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and proceeds through a nucleophilic acyl substitution mechanism where a hydride ion effectively replaces the hydroxyl group of the carboxylic acid. libretexts.org
Alternatively, borane-THF complex (BH₃-THF) is a milder and often more selective reagent for the reduction of carboxylic acids. libretexts.orgcommonorganicchemistry.com It offers the advantage of selectively reducing carboxylic acids in the presence of other reducible functional groups like esters. The reaction with borane is generally performed in THF at room temperature. libretexts.org Another related reagent, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce carboxylic acids on its own but can do so when used in combination with activating agents or under specific conditions. sci-hub.seresearchgate.net For instance, a combination of NaBH₄ and bromine has been shown to effectively reduce benzoic acids to their corresponding alcohols. sci-hub.se
Table 1: Common Reagents for the Reduction of Carboxylic Acids to Primary Alcohols
| Reagent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, non-selective. libretexts.orgcommonorganicchemistry.com |
| Borane-Tetrahydrofuran (BH₃-THF) | THF, room temperature | More selective than LiAlH₄. libretexts.orgcommonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) / Bromine (Br₂) | Refluxing THF | A two-reagent system. sci-hub.se |
Aromatic Ring Hydrogenation:
The hydrogenation of the aromatic rings of this compound to the corresponding cyclohexyl or cyclohexenyl derivatives is a more challenging transformation due to the high resonance stability of the benzene (B151609) rings. nih.gov This reaction typically requires a heterogeneous catalyst and elevated temperature and pressure of hydrogen gas.
Catalysts based on platinum, palladium, rhodium, or ruthenium are commonly employed for aromatic hydrogenation. For the hydrogenation of benzoic acid derivatives, platinum on a titanium dioxide support (Pt/TiO₂) has been reported as a highly effective catalyst, capable of operating under relatively mild conditions. nih.gov The selective hydrogenation of the benzoic acid ring to yield 4-(2,3-difluorophenoxy)cyclohexanecarboxylic acid would be the expected product under controlled conditions. However, the ether linkage and the difluorinated ring also present potential sites for hydrogenation or hydrogenolysis, which could lead to a mixture of products depending on the catalyst and reaction conditions. The use of specific solvent systems, such as a binary mixture of 1,4-dioxane (B91453) and water, has been shown to influence the selectivity of benzoic acid hydrogenation. cabidigitallibrary.org
Table 2: Catalytic Systems for Aromatic Ring Hydrogenation
| Catalyst | Support | Typical Conditions | Key Feature |
| Platinum (Pt) | Titanium Dioxide (TiO₂) | 10-50 bar H₂, 40-80 °C | High activity for benzoic acid hydrogenation. nih.gov |
| Ruthenium (Ru) | Carbon (C) | ~7 bar H₂, ~220 °C | Can hydrogenate both the ring and carboxylic acid. cabidigitallibrary.org |
Oxidative Reactions (e.g., Quinone Formation)
The oxidation of this compound can potentially lead to the formation of quinone-like structures, which are highly reactive electrophilic species. The formation of quinones from aromatic precursors is a significant metabolic pathway for many xenobiotics and can be achieved in the laboratory using strong oxidizing agents. nih.gov
The susceptibility of an aromatic compound to oxidation into a quinone is highly dependent on the substitution pattern of the aromatic ring. In the case of this compound, the presence of the phenoxy group and the fluorine atoms will influence the regioselectivity and feasibility of such an oxidation. The formation of a para-quinone from the benzoic acid ring would require initial hydroxylation of the ring, a process that can be catalyzed by enzymes such as cytochrome P450s in biological systems. nih.gov Subsequent two-electron oxidation of the resulting hydroquinone (B1673460) would yield the corresponding p-benzoquinone.
The difluorinated phenyl ring could also be a target for oxidation, potentially leading to the formation of a difluorinated o- or p-benzoquinone derivative after cleavage of the ether bond. However, the electron-withdrawing nature of the fluorine atoms may render the ring less susceptible to electrophilic attack and subsequent oxidation. The specific conditions required for the oxidative formation of quinones from this compound have not been detailed in the literature, but would likely involve potent oxidizing systems.
Photoreactivity and Photodegradation Mechanisms
The presence of aromatic rings and heteroatoms in this compound suggests that it will exhibit photoreactivity, particularly under ultraviolet (UV) irradiation. The photodegradation of fluorinated aromatic compounds is an area of active research due to their environmental persistence.
The primary mechanism of photodegradation for aromatic carboxylic acids often involves the generation of highly reactive hydroxyl radicals in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage.
For fluorinated benzoic acids, a key aspect of their photodegradation is the potential for dehalogenation, the cleavage of the carbon-fluorine (C-F) bond. While the C-F bond is generally very strong, photoassisted dehalogenation can occur. researchgate.net Studies on chloro-fluoro-benzoic acid derivatives have shown that dechlorination occurs more readily than defluorination. researchgate.net However, under vacuum ultraviolet (VUV) irradiation at 185 nm, perfluorinated carboxylic acids (PFCAs) have been shown to undergo significant degradation, initiated by decarboxylation to form a perfluoroalkyl radical. This radical can then react with water to produce shorter-chain PFCAs and fluoride ions. nih.gov
The photodegradation of this compound is likely to proceed through several pathways:
Photocatalytic hydroxylation: Attack by photogenerated hydroxyl radicals on either aromatic ring, leading to hydroxylated intermediates.
Decarboxylation: Loss of the carboxylic acid group as CO₂, forming a 4-(2,3-difluorophenoxy)phenyl radical.
Ether bond cleavage: Photolytic cleavage of the C-O-C ether linkage, leading to the formation of fluorinated phenols and benzoic acid derivatives.
Defluorination: Cleavage of the C-F bonds, although this is generally a less favorable process compared to the cleavage of other carbon-halogen bonds. researchgate.net
The ultimate fate of the molecule under prolonged irradiation would be mineralization to carbon dioxide, water, and fluoride ions. researchgate.net
Hydrolysis and Thermal Decomposition Pathways
Hydrolysis:
The ether linkage in this compound is the primary site for hydrolytic cleavage. Generally, ethers are relatively stable to hydrolysis under neutral or basic conditions. However, under strongly acidic conditions and elevated temperatures, the ether bond can be cleaved. masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack by water or another nucleophile present in the medium.
The hydrolysis of this compound would be expected to yield 2,3-difluorophenol (B1222669) and 4-hydroxybenzoic acid. The reaction conditions, such as the strength of the acid and the temperature, would determine the rate of this cleavage.
Thermal Decomposition:
The thermal stability of this compound is limited, and at elevated temperatures, it will undergo decomposition. The likely decomposition pathways are dictated by the weakest bonds in the molecule. Based on studies of similar compounds, several decomposition reactions can be anticipated.
The thermal decomposition of benzoic acid itself has been studied and is known to proceed via decarboxylation to produce benzene and carbon dioxide at temperatures above 300-400 °C. researchgate.netnih.gov Therefore, a primary thermal decomposition pathway for this compound would be the loss of CO₂ to form 2,3-difluorodiphenyl ether.
Furthermore, studies on the thermal decomposition of perfluorocarboxylic acids (PFCAs) have shown that they can also undergo decarboxylation and subsequent reactions. nih.gov The presence of fluorine atoms can influence the decomposition mechanism. For instance, the thermal decomposition of gaseous perfluorinated carboxylic acids in an inert atmosphere can lead to the formation of fluoroolefins through HF elimination. nih.gov
The ether linkage also represents a point of thermal instability. Cleavage of the C-O bonds at high temperatures would lead to the formation of various radical species, which could then recombine or react further to form a complex mixture of products.
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
Ether Bond Cleavage: Scission of the C-O-C linkage.
Dehalogenation: Potential loss of fluorine atoms at very high temperatures.
The exact products and their distribution would depend on the specific temperature, pressure, and atmosphere (inert or oxidative) under which the decomposition occurs.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method to determine the ground state electronic structure and optimized geometry of molecules. By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-(2,3-Difluorophenoxy)benzoic acid can be accurately predicted. uc.ptnih.gov The optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure. For instance, calculations on similar benzoic acid derivatives have shown good correlation between theoretical and experimental values for geometric parameters. nih.govuwosh.edu
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-C (benzoic ring) | ~1.39 |
| C=O | ~1.21 | |
| C-O (carboxyl) | ~1.35 | |
| C-O (ether) | ~1.37 | |
| C-F | ~1.35 | |
| Bond Angle (°) | C-C-C (benzoic ring) | ~120 |
| O=C-O | ~123 | |
| C-O-C (ether) | ~118 | |
| Dihedral Angle (°) | C-C-O-C | Varies with conformation |
Note: The values in this table are illustrative and based on DFT calculations of benzoic acid and related fluorinated compounds. uc.ptuwosh.edu
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO is likely to be distributed over the electron-withdrawing benzoic acid moiety.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on computational studies of similar aromatic acids and are highly dependent on the level of theory and basis set used. eurekaselect.comnih.gov
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. In the EPS map of this compound, regions of negative electrostatic potential (typically shown in red or yellow) are expected around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (shown in blue) are anticipated around the acidic hydrogen of the carboxyl group, making it a likely site for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net For this compound, NBO analysis can elucidate the nature of the bonding between the two aromatic rings through the ether linkage and the extent of electron delocalization. It can also quantify the stabilization energies associated with intramolecular interactions, such as the interaction between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds. nih.gov This analysis provides a deeper understanding of the electronic factors contributing to the molecule's stability and conformation.
Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, DFT calculations can be used to compute the theoretical vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in the assignment of vibrational modes. uc.pt Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted to assist in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the chromophores present in the molecule. nih.gov
Table 3: Conceptual Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Good agreement for characteristic functional group peaks (C=O, C-O, C-F). |
| NMR Spectroscopy | Chemical Shifts (ppm) | Useful for assigning protons, carbons, and fluorine atoms in the structure. |
| UV-Vis Spectroscopy | Absorption Maxima (λ_max in nm) | Correlates to electronic transitions within the aromatic systems. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvation of this compound. eurekaselect.com By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the molecule interacts with its environment and how its conformation changes over time. cuni.cznih.gov This can be particularly useful for understanding its behavior in solution and its potential to form dimers or other aggregates through hydrogen bonding of the carboxylic acid groups. acs.org
Conformational Analysis and Flexibility Studies
The three-dimensional structure and flexibility of this compound are critical to its interactions with its environment. The molecule consists of a benzoic acid ring and a 2,3-difluorophenyl group linked by an ether oxygen. The primary source of flexibility is the rotation around the C-O-C bonds of the ether linkage, which defines the dihedral angle between the two aromatic rings.
Computational studies on analogous fluorinated biphenyl (B1667301) systems suggest that the presence of the two fluorine atoms at the ortho and meta positions of the phenoxy group introduces significant torsional strain. This strain likely forces the two aromatic rings out of a planar arrangement. In gas-phase optimizations of similar compounds, dihedral angles between the aromatic rings are typically found to be in the range of 35–50°. This non-planar conformation is a key feature of the molecule's structure. The 2,3-difluoro substitution also creates a distinct dipole moment.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈F₂O₃ | - |
| Molecular Weight | 250.20 g/mol | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
Solvation Effects and Solvent-Compound Interactions
While specific solvation studies for this compound are not extensively documented, the behavior of substituted benzoic acids in various solvents has been computationally investigated. The solvation process is governed by the interactions between the solvent and the different functional groups of the solute. rsc.org
For this compound, key interactions include:
Carboxylic Acid Group: The carboxylic acid moiety is the primary site for strong hydrogen bonding. In protic solvents like water or alcohols, it can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the carbonyl and hydroxyl oxygens). In aprotic, polar solvents like DMSO or acetonitrile, it primarily acts as a hydrogen bond donor. rsc.org
Ether Linkage and Fluorine Atoms: The ether oxygen and the fluorine atoms are potential hydrogen bond acceptors.
Aromatic Rings: The π-systems of the benzene (B151609) rings can engage in weaker interactions, such as π-π stacking or dipole-quadrupole interactions, particularly with aromatic or quadrupolar solvents like carbon dioxide. mdpi.com
The choice of solvent significantly influences molecular self-association. In nonpolar solvents, benzoic acids typically form stable hydrogen-bonded dimers. rsc.org However, in polar solvents that can compete for hydrogen bonding sites, the formation of these dimers is less favorable, and solute-solvent interactions become dominant. rsc.org Computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations using molecular dynamics are employed to quantify these effects and predict properties like solubility and acidity (pKa) in different environments. rsc.orgnih.gov
Table 2: Expected Solvation Interactions of this compound in Different Solvent Types
| Solvent Type | Primary Interaction Site | Expected Effect |
|---|---|---|
| Aprotic Nonpolar (e.g., Hexane) | Carboxylic Acid | Promotes self-association into hydrogen-bonded dimers. |
| Aprotic Polar (e.g., DMSO) | Carboxylic Acid (H-donor) | Strong solute-solvent hydrogen bonds disrupt dimerization. |
| Protic Polar (e.g., Water, Ethanol) | Carboxylic Acid (H-donor & acceptor) | Strong solute-solvent hydrogen bonding, stabilization of dissociated (carboxylate) form. |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, such as the synthesis or degradation of this compound. These techniques allow researchers to map out the energy landscape of a reaction, identifying the most likely pathways from reactants to products.
Transition State Characterization and Activation Barriers
A crucial aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate.
While specific transition state calculations for reactions involving this compound are not available in the cited literature, the methodology is well-established. For instance, in the Ullmann condensation, a common method for synthesizing diaryl ethers, density functional theory (DFT) calculations can be used to model the reaction. acs.orgpsu.edu This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
For example, studies on the reaction of benzoic acid with radicals show that activation barriers for different reaction sites (e.g., addition vs. abstraction) can be calculated to predict the most favorable reaction pathway. nih.gov A similar approach could be applied to understand the reactivity of this compound.
Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. missouri.eduresearchgate.net The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactant on one side and to the product on the other. faccts.de
This analysis provides a detailed map of the geometric changes the molecule undergoes during the reaction. It helps to visualize the entire transformation, such as bond-breaking and bond-forming events. missouri.edu For complex reactions, the IRC path can reveal the presence of short-lived intermediates or points where the reaction pathway might split (bifurcate) to form different products. missouri.edu Although no specific IRC analysis for reactions of this compound has been published, this standard computational technique would be essential for a rigorous investigation of its reaction mechanisms, such as its formation via nucleophilic aromatic substitution or its subsequent derivatization. nih.govnih.gov
Derivatization, Analogues, and Structure Property Relationships
Synthesis of Novel Derivatives and Analogues
The synthesis of new molecules based on the 4-(2,3-difluorophenoxy)benzoic acid scaffold involves strategic modifications at three primary locations: the carboxylic acid group, the difluorophenoxy ring, and the ether linkage.
The carboxylic acid group is a versatile handle for derivatization. Standard organic chemistry transformations can be employed to generate a variety of functional groups. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. The formation of amides is also a common modification, accomplished by treating the acid with an amine in the presence of a coupling agent. globalscientificjournal.com Furthermore, the carboxylic acid can be reduced to a primary alcohol, which can then be used in subsequent reactions.
A key synthetic route to the core structure of this compound involves the hydrolysis of a corresponding ester precursor, such as methyl 4-(2,3-difluorophenoxy)benzoate. This hydrolysis is typically carried out using aqueous hydrochloric acid in refluxing ethanol (B145695) to yield the free acid. smolecule.com
Altering the substitution pattern on the difluorophenoxy ring provides a means to fine-tune the electronic properties of the molecule. While this article focuses on the 2,3-difluoro substitution, the synthesis of analogues with different fluorine positions (e.g., 2,4-difluoro or 3,4-difluoro) allows for a comparative analysis of how fluorine placement affects molecular properties. smolecule.com The synthesis of these analogues often involves similar coupling strategies, such as the Suzuki-Miyaura reaction, but utilizes differently substituted difluorophenols. smolecule.com
Beyond fluorine, other substituents can be introduced onto the phenoxy ring to probe a wider range of electronic and steric effects. This can be accomplished by starting with appropriately substituted phenols in the initial ether synthesis.
The ether linkage is a crucial component of the molecular scaffold. Replacing the oxygen atom with other atoms or groups can lead to significant changes in the molecule's conformation and properties. For example, replacing the ether oxygen with a sulfur atom would yield a thioether analogue. researchgate.net The synthesis of such diarylthioethers can be achieved through various cross-coupling methodologies. researchgate.net Another modification could involve replacing the ether linkage with an amine, creating a diphenylamine (B1679370) derivative. researchgate.net These alterations to the linker fundamentally change the geometry and electronic communication between the two aromatic rings.
Structure-Property Relationships (excluding biological activity or safety)
The relationship between the molecular structure of this compound and its derivatives and their physical and chemical properties is a critical area of study.
The presence and position of fluorine atoms on the phenoxy ring have a pronounced effect on the acidity of the carboxylic acid group. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. libretexts.org This effect helps to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value). libretexts.org The ortho and meta positions of the fluorine atoms in this compound are expected to have a significant acidifying effect.
The phenoxy group itself, being an electron-donating group through resonance, can influence the reactivity of the benzoic acid ring towards electrophilic substitution. However, the deactivating inductive effect of the oxygen atom and the fluorine substituents likely dominates, making the ring less reactive than benzene (B151609). libretexts.org
A comparison with analogues highlights the impact of fluorine substitution. For instance, the pKa of 4-phenoxybenzoic acid is a relevant benchmark. chemicalbook.comsigmaaldrich.com The introduction of fluorine atoms is expected to lower this pKa value.
The substituents on the aromatic rings influence the molecule's spectroscopic properties, such as its NMR and IR spectra. In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are affected by the electron-donating and electron-withdrawing nature of the substituents. The fluorine atoms in the 2,3-position will cause characteristic splitting patterns in the signals of adjacent protons.
In ¹³C NMR spectroscopy, the carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will also be influenced by the electronic effects of the substituents. researchgate.net
Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The C=O stretching vibration of the carboxylic acid will be a prominent feature in the IR spectrum. The C-F and C-O-C stretching vibrations will also be observable. The position of these bands can be subtly influenced by the electronic effects of the substituents.
Influence on Self-Assembly and Supramolecular Interactions
The molecular architecture of this compound is pivotal in guiding its self-assembly into ordered supramolecular structures. The primary drivers for this assembly are non-covalent interactions, including hydrogen bonds, and potentially weaker halogen bonds and π-π stacking interactions. The carboxylic acid group is a robust hydrogen-bond donor and acceptor, predisposing the molecule to form highly predictable and stable structural motifs, known as supramolecular synthons.
While single-crystal X-ray diffraction data for this compound itself is not publicly available, extensive studies on closely related analogues, such as 4-(4-fluorophenoxy)benzoic acid, provide a clear model for its behavior. In the crystal structure of 4-(4-fluorophenoxy)benzoic acid, molecules are linked by strong, centrosymmetric O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction creates a classic R²₂(8) ring motif, forming a stable dimer. These dimers then serve as fundamental building blocks, further assembling into two-dimensional arrays through weaker C—H⋯O interactions. nih.gov
The presence of the 2,3-difluoro substitution pattern in the target molecule introduces specific modifications to this model. The fluorine atoms are electron-withdrawing and can participate in weak C—H⋯F and F⋯F interactions, further stabilizing the crystal lattice. More significantly, the ortho- and meta-positioned fluorines create a distinct dipole moment and induce a torsional twist between the two aromatic rings, with predicted dihedral angles ranging from 35–50°. smolecule.com This non-planar conformation can hinder close-range π-π stacking compared to non-fluorinated or para-substituted analogues, but it also opens up possibilities for creating more complex, three-dimensional porous networks. smolecule.com The interplay between the strong carboxylic acid dimer synthon and these weaker, fluorine-influenced interactions governs the ultimate supramolecular architecture.
Research on other halogenated benzoic acids demonstrates that non-covalent interactions can be precisely engineered. Combining hydrogen bonds with halogen bonds (e.g., C-I⋯N or C-Br⋯N) allows for the reliable construction of extended 1-D and 2-D molecular networks with predictable connectivity. nih.gov By analogy, derivatizing the this compound scaffold, for instance by introducing nitrogen-containing functional groups, could leverage C-F⋯N interactions to direct the assembly process.
Table 1: Crystallographic and Interaction Data for the Analogue 4-(4-Fluorophenoxy)benzoic acid
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Triclinic | Indicates a low-symmetry crystal packing. |
| Space Group | Pī | Centrosymmetric space group, consistent with dimer formation. |
| Dihedral Angle (between rings) | 70.99 (5)° | Shows significant twisting between the phenoxy and benzoic acid rings. |
| Primary Supramolecular Synthon | R²₂(8) ring motif | Formed by centrosymmetric O—H⋯O hydrogen bonds between carboxylic acid groups. |
| Secondary Interactions | C—H⋯O, C—H⋯π | These weaker interactions link the primary dimer units into a 2D network. |
Data sourced from the crystallographic study of 4-(4-fluorophenoxy)benzoic acid. nih.gov
Design and Synthesis of Compound Libraries for Advanced Materials or Catalysis
The this compound structure serves as a "privileged scaffold," a molecular framework that can be systematically modified to create a library of compounds for screening in materials science or catalysis. nih.govresearchgate.net The design of such a library involves targeting key modification points on the scaffold to explore a wide range of chemical and physical properties.
The synthesis of a compound library based on this scaffold would rely on established synthetic methodologies for diaryl ethers and benzoic acid derivatives. The core scaffold itself can be synthesized via nucleophilic aromatic substitution, such as the Ullmann condensation, reacting a salt of 2,3-difluorophenol (B1222669) with a 4-halobenzoic acid derivative. google.com An alternative route involves the oxidation of a precursor like 4-(2,3-difluorophenoxy)toluene, often using a cobalt-bromide catalyst system. google.com
Once the core scaffold is obtained, a library can be generated through parallel synthesis techniques, modifying various functional points:
Carboxylic Acid Group Modification : The carboxyl group can be converted into a wide array of functional groups. Esterification with different alcohols (alkyl, fluorinated, etc.) or amidation with various amines can be used to tune properties like solubility, melting point, and liquid crystalline behavior. google.com These derivatives are crucial for developing polymers or liquid crystals.
Aromatic Ring Substitution : Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the benzoic acid ring to introduce additional functional groups. google.com These groups can alter the electronic properties, serve as coordination sites for metal catalysts, or provide additional vectors for supramolecular assembly.
Scaffold Hopping and Analogue Synthesis : A broader library can be designed by systematically varying the substitution on the phenoxy ring (e.g., changing fluorine positions or introducing other halogens) or by altering the linker (e.g., replacing the ether oxygen with sulfur or an amide group). nih.gov
This systematic approach allows for the generation of a diverse set of molecules from a single, well-understood core. Screening this library could lead to the discovery of novel liquid crystals with specific phase transition temperatures, porous materials for gas storage based on controlled self-assembly, or new ligands for transition metal catalysts where the fluorine substituents fine-tune the electronic environment of the metal center. mdpi.com
Table 2: Illustrative Design for a Compound Library Based on the 4-(Phenoxy)benzoic Acid Scaffold
| Compound ID | Scaffold | R¹ Group (Phenoxy Ring) | R² Group (Benzoic Acid Ring) | Potential Application |
|---|---|---|---|---|
| LIB-001 | 4-Phenoxybenzoic acid | 2,3-di-Fluoro | -COOH | Base scaffold for supramolecular assembly |
| LIB-002 | 4-Phenoxybenzoic acid | 2,3-di-Fluoro | -COOCH₃ | Liquid crystal precursor |
| LIB-003 | 4-Phenoxybenzoic acid | 2,3-di-Fluoro | -CONH(C₄H₉) | Organogelator development |
| LIB-004 | 4-Phenoxybenzoic acid | 2,3-di-Fluoro | -COOH (with -NO₂ at C3) | Non-linear optics, metal-organic framework node |
| LIB-005 | 4-Phenoxybenzoic acid | 2,5-di-Fluoro | -COOH | Comparative material for structure-property study |
| LIB-006 | 4-Thiophenoxybenzoic acid | 2,3-di-Fluoro | -COOH | Ligand for catalysis (soft donor) |
This table illustrates a hypothetical library design strategy, showcasing how systematic modification of the core this compound scaffold can generate diverse compounds for targeted applications.
Molecular Recognition and Intermolecular Interactions Computational and Biophysical
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry investigates the formation of complex systems through non-covalent bonds. The structure of 4-(2,3-Difluorophenoxy)benzoic acid, with its carboxylic acid group (a hydrogen bond donor and acceptor) and fluorine atoms (potential hydrogen bond acceptors), suggests a predisposition for forming organized supramolecular structures.
Crystal Engineering and Co-crystallization with Coformers
Crystal engineering aims to design and synthesize solid-state structures with desired properties. A common strategy is co-crystallization, where a target molecule is combined with a benign "coformer" to create a new crystalline phase with potentially improved characteristics like solubility or stability. For many benzoic acid derivatives, co-crystallization is a well-established technique to modify their physicochemical properties. However, a search for published studies on the co-crystallization of this compound with any specific coformers did not yield any results. There are no available reports on its use in crystal engineering or data on successful co-crystal formation.
Design of Hydrogen-Bonded Frameworks
The carboxylic acid group is a robust functional group for forming predictable hydrogen-bonding patterns, often leading to dimers or catemers (chains). The presence of the ether oxygen and the two fluorine atoms on the phenoxy ring provides additional potential hydrogen bond acceptor sites. These features could, in theory, be exploited to design complex one-, two-, or three-dimensional hydrogen-bonded frameworks. Despite this potential, there is no specific research in the surveyed literature that describes the design or characterization of such frameworks involving this compound.
Computational Modeling of Molecular Recognition
Computational techniques are powerful tools for predicting and analyzing how a molecule like this compound might bind to a biological target, such as a protein or nucleic acid. These methods are fundamental in modern drug discovery.
Ligand-Protein/Biomacromolecule Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target. These simulations provide insights into binding modes and geometries, scoring the interactions to estimate binding affinity. While docking studies have been performed on numerous benzoic acid derivatives against various biological targets, no specific in silico docking simulations for this compound have been reported in the literature.
Molecular Dynamics Simulations to Explore Dynamic Binding Processes
Molecular dynamics (MD) simulations provide a view of the dynamic movements of atoms in a system over time. For a ligand-protein complex, MD can explore the stability of the binding pose, analyze the flexibility of the binding site, and identify key interactions that persist over time. A literature search found no published MD simulations specifically analyzing the dynamic binding process of this compound with any biomacromolecule.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
These advanced computational methods are used to calculate the thermodynamics of binding, providing a more accurate prediction of binding free energy than standard docking scores. FEP involves computationally "morphing" one ligand into another to calculate the relative binding free energy, while MM/PBSA combines molecular mechanics energies with continuum solvation models. There are no available studies that have applied FEP or MM/PBSA calculations to predict the interaction thermodynamics of this compound.
Experimental Biophysical Characterization of Molecular Association
A thorough search for experimental data from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) yielded no results for this compound. Consequently, no thermodynamic or kinetic parameters for its molecular association with any binding partner are available in the public domain. The absence of such data precludes the creation of a data table for its binding affinities and thermodynamic profile.
Development as Molecular Probes or Ligands for Non-Biological Applications
There is no information available in published literature to suggest that this compound has been developed or utilized as a molecular probe or ligand for non-biological applications. Research into its potential use in materials science, sensor technology, or as a ligand in catalysis has not been reported.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile aromatic carboxylic acids like 4-(2,3-Difluorophenoxy)benzoic acid. The development of a robust HPLC method involves careful optimization of its core components.
The separation of this compound is typically achieved using reversed-phase HPLC. The choice of stationary phase is critical for achieving good resolution and peak shape.
Stationary Phases: C18 (octadecyl) columns are the most common choice due to their hydrophobicity, which allows for effective retention of aromatic compounds. Phenyl-type stationary phases can also offer alternative selectivity through π-π interactions with the benzene (B151609) rings of the analyte. For separating mixtures of related fluorinated benzoic acids, specialized columns like Zorbax SB-Aq may be utilized.
Mobile Phases: A gradient elution is often preferred to ensure the efficient separation of the target analyte from potential impurities. The mobile phase typically consists of an aqueous component and an organic modifier.
Aqueous Phase: An acidified aqueous solution, often using phosphoric acid or trifluoroacetic acid (TFA) to a pH of around 2-4, is used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes. longdom.org Buffers such as ammonium acetate (B1210297) or triethylamine can also be employed. scispace.com
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. The gradient program typically starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute the analyte. longdom.orgnih.gov
A summary of typical HPLC parameters for related benzoic acid compounds is provided below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.05% TFA |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.6 - 1.0 mL/min longdom.orgscispace.com |
| Column Temperature | 25 - 40 °C |
The phenoxybenzoic acid structure contains chromophores that make it suitable for several common HPLC detection methods.
UV-Vis Detection: This is the most straightforward detection method. The aromatic rings in this compound result in strong UV absorbance. shimadzu.com Quantification is typically performed at a specific wavelength, often at the absorbance maximum (λmax), to achieve the highest sensitivity. For similar benzoic acid derivatives, detection wavelengths are commonly set between 230 nm and 280 nm. scispace.comresearchgate.net
Diode Array Detection (DAD/PDA): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard UV-Vis detector. hitachi-hightech.com It acquires the entire UV-Vis spectrum at each point in the chromatogram. shimadzu.comshimadzu.com This capability is invaluable for:
Peak Purity Analysis: Confirming that the chromatographic peak of the analyte is not co-eluting with any impurities. shimadzu.com
Compound Identification: The acquired spectrum can be compared against a library of known spectra for confirmation of identity. shimadzu.com
Method Development: Allows for the determination of the optimal detection wavelength post-acquisition. hitachi-hightech.com
Fluorescence Detection: While UV absorbance is common, fluorescence detection can offer superior sensitivity and selectivity if the compound fluoresces. researchgate.net The molecule is excited at a specific wavelength (λex), and the emitted light is measured at a longer wavelength (λem). For some phenolic acids, fluorescence provides a significant advantage in complex matrices by reducing background noise. researchgate.net The native fluorescence of this compound would need to be characterized to develop a specific method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. Since this compound is a polar, non-volatile compound, a derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis. researchgate.net
Derivatization: The most common approach for carboxylic acids is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) group. nih.gov This process makes the molecule less polar and more volatile.
Separation and Detection: The resulting TMS-derivative of this compound can be separated on a non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. The mass spectrometer provides highly selective and sensitive detection. The identification is confirmed by comparing the retention time and the resulting mass spectrum (fragmentation pattern) with that of a known standard or a spectral library. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis offers a high-efficiency alternative to HPLC for the analysis of charged species. As a carboxylic acid, this compound is well-suited for CE analysis, particularly in its anionic form at neutral or basic pH.
Methodology: Separation in CE is based on the differential migration of analytes in an electric field. Key parameters that are optimized include the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. researchgate.net
Optimization:
Buffer System: Phosphate (B84403) or borate buffers are commonly used. nih.govnih.gov The pH of the buffer is critical; operating at a pH above the acid dissociation constant (pKa) of the analyte ensures it is in its anionic form and migrates toward the anode.
Additives: Selectivity can be enhanced by adding modifiers to the buffer. Cyclodextrins (e.g., β-cyclodextrin) are often used to separate structurally similar isomers of fluorobenzoic acids through inclusion complexation. researchgate.net
Detection: On-column UV detection is the most common method, with the detection wavelength chosen based on the analyte's UV absorbance spectrum, similar to HPLC. nih.gov
CE methods are known for their short analysis times, low solvent consumption, and high separation efficiency. nih.gov
Spectrophotometric and Fluorometric Quantification Methods
While often coupled with chromatographic separation, spectrophotometric and fluorometric methods can also be used for direct quantification in simple, pure solutions.
Spectrophotometry: This technique relies on measuring the light absorbance of a solution at a specific wavelength, governed by the Beer-Lambert law. shimadzu.com For quantification of this compound, a calibration curve would be generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net This method is simple and rapid but lacks selectivity and is susceptible to interference from other absorbing species in the sample. nih.gov
Fluorometry: This method measures the fluorescence emission from a sample after excitation with light of a specific wavelength. mdpi.com Fluorometry is generally more sensitive and selective than spectrophotometry because fewer compounds exhibit native fluorescence. utwente.nl The fluorescence properties of this compound, such as its excitation and emission maxima, would need to be determined. The intensity of the emitted light is proportional to the concentration of the analyte. Studies on similar compounds like benzoic acid and 4-hydroxybenzoic acid have demonstrated their fluorescent properties, suggesting this could be a viable and highly sensitive quantification method. researchgate.netnih.gov
Sample Preparation Strategies for Complex Matrices (e.g., environmental samples)
When analyzing this compound in complex matrices such as soil, water, or biological fluids, a robust sample preparation step is essential to remove interfering substances and concentrate the analyte.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. The pH of the aqueous phase is adjusted to below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. Solvents like chloroform, diethyl ether, or ethyl acetate are commonly used.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and preconcentration. nih.gov For an acidic compound like this compound, a mixed-mode or anion-exchange sorbent can be used. A typical SPE procedure involves:
Conditioning: The sorbent is prepared with a solvent like methanol followed by water.
Loading: The sample (with pH adjusted) is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interferences.
Elution: The analyte is eluted with a small volume of a strong solvent, often an organic solvent with an acid or base modifier.
Field-Step Electrophoresis (FSE): For aqueous environmental samples, FSE can be employed as a cleanup and preconcentration technique specifically for ionizable micropollutants. This method uses an electric field to selectively concentrate ionic analytes like this compound while removing matrix compounds such as inorganic ions. nih.gov
The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.
Method Validation (Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection are commonly employed for the analysis of benzoic acid derivatives. longdom.org The validation of such methods involves a rigorous assessment of several key parameters.
Linearity
Linearity establishes the relationship between the concentration of the analyte and the analytical signal. This is typically evaluated by analyzing a series of standards of known concentrations. The data is then plotted to generate a calibration curve, and the linearity is expressed by the correlation coefficient (r²). For a method to be considered linear, the r² value should ideally be close to 1.000.
Table 1: Illustrative Linearity Data for the Analysis of a Fluorinated Benzoic Acid Derivative
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.5 | 12,543 |
| 1.0 | 25,102 |
| 5.0 | 124,987 |
| 10.0 | 250,123 |
| 25.0 | 625,345 |
| 50.0 | 1,250,678 |
Correlation Coefficient (r²): 0.9998
Precision
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability refers to the precision obtained by the same analyst on the same day using the same equipment.
Intermediate precision assesses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.
Table 2: Example of Precision Data for a Fluorinated Benzoic Acid Derivative
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
|---|---|---|
| 1.0 | 1.8 | 2.5 |
| 10.0 | 1.2 | 1.9 |
Accuracy
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.
Table 3: Representative Accuracy Data from a Recovery Study
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.92 | 98.4 |
| 20.0 | 20.34 | 101.7 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. longdom.org These are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ.
Table 4: Illustrative LOD and LOQ Values
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.1 |
The validation data presented in these tables are hypothetical and serve to illustrate the expected outcomes for a robust analytical method for a compound like "this compound." Actual validation would require dedicated laboratory studies generating specific data for this compound. The principles demonstrated here are fundamental to ensuring the quality and reliability of analytical data in scientific research and quality control.
Applications in Materials Science and Other Fields Non Biological, Non Clinical
Polymer Chemistry
There is currently no significant published research detailing the use of 4-(2,3-difluorophenoxy)benzoic acid as a monomer for polymerization, a functional additive to impart specific properties to polymers, or as a cross-linking agent. While the carboxylic acid and difluorophenoxy groups offer potential reactive sites for incorporation into polymer chains, specific examples or studies of polymers derived from this compound are not available.
Liquid Crystal Applications and Mesogenic Properties
The investigation of various benzoic acid derivatives for their liquid crystalline properties is a broad field of study. The molecular shape and polarity of compounds like this compound suggest a potential for mesogenic behavior. However, there are no specific studies that characterize the liquid crystal phases or determine the mesogenic properties of this particular isomer. Research in this area tends to focus on other positional isomers of fluorophenoxy benzoic acids which have demonstrated more prominent liquid crystalline characteristics.
Optoelectronic and Photonic Materials
In the realm of optoelectronics and photonics, organic ligands are often used to create luminescent metal complexes. The aromatic structure of this compound makes it a candidate for such a ligand. However, there is a lack of research on its use in synthesizing luminescent complexes or other optoelectronic materials. The photophysical properties, such as absorption and emission spectra, of complexes involving this ligand have not been reported.
Development of Analytical Reagents or Probes
While fluorinated compounds can be used as reagents or probes in analytical chemistry, for instance in chromatography or spectroscopy, there are no documented applications of this compound for these purposes.
Precursor in the Synthesis of Specialty Chemicals
As a functionalized aromatic carboxylic acid, this compound is positioned as a potential precursor for the synthesis of more complex specialty chemicals. Its structure can be modified at the carboxylic acid group or through reactions on the aromatic rings. However, specific, multi-step synthetic pathways starting from this compound to produce named specialty chemicals are not detailed in available chemical literature. Its primary role appears to be that of a building block available for potential, rather than demonstrated, synthetic applications.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions Regarding 4-(2,3-Difluorophenoxy)benzoic acid
The academic focus on this compound has centered on its unique molecular architecture and the influence of its fluorine substitution on its physicochemical properties. The compound is characterized by a biphenyl (B1667301) scaffold, where a benzoic acid group is connected to a 2,3-difluorophenyl group through an ether linkage. smolecule.com While direct single-crystal X-ray diffraction data for this specific molecule has not been reported, computational studies and comparisons with analogous structures provide significant insights.
Key discoveries relate to its structural and electronic properties. The ortho-difluorination pattern is understood to create a specific dipole moment, calculated at 2.1 D, which is believed to enhance its water solubility when compared to its mono-fluorinated counterparts. smolecule.com Furthermore, the 2,3-difluoro substitution likely induces a notable torsional strain in the phenoxy group, which reduces its coplanarity with the benzoic acid ring. smolecule.com Computational models on similar compounds suggest that this results in a dihedral angle of approximately 35–50° between the two aromatic rings. smolecule.com This non-planar conformation is a critical feature, influencing intermolecular interactions and, consequently, its material properties. The presence of the carboxylic acid group also allows for prototropic tautomerism. smolecule.com
Unresolved Challenges and Promising Avenues for Future Chemical Research
Despite foundational knowledge, significant research gaps remain for this compound. A primary unresolved challenge is the absence of empirical structural data. The lack of a published single-crystal X-ray diffraction analysis means that current understanding of its solid-state conformation and packing is based on theoretical models and comparisons. smolecule.com Future research should prioritize the synthesis of high-quality single crystals to determine these parameters experimentally.
Another challenge is the limited availability of comprehensive experimental data on its physicochemical properties, such as its precise solubility and melting point. smolecule.com While estimations and comparisons to analogues exist, dedicated studies are needed for accurate characterization.
Promising avenues for future research include:
Detailed Spectroscopic and Crystallographic Analysis: Performing in-depth NMR, IR, and X-ray crystallography studies to validate computational models of its structure and conformation.
Exploration of Synthetic Methodologies: While the synthesis of related fluorinated benzoic acids is established, optimizing synthetic routes to this compound could improve yield and purity, facilitating further research. globalscientificjournal.comgoogle.com
Investigation of Biological Activity: The broader family of fluorinated benzoic acids has been explored for various biological activities. ontosight.airesearchgate.netnih.gov Screening this compound for potential applications in medicinal chemistry represents a significant opportunity.
Broader Implications for Fluorine Chemistry, Green Synthesis, and Computational Organic Chemistry
The study of this compound, even if currently limited, has broader implications for several chemical disciplines.
Fluorine Chemistry: The specific 2,3-difluoro substitution pattern offers a case study in how ortho-difluorination impacts molecular conformation and properties like dipole moment and stacking interactions. smolecule.com Understanding these effects is crucial for the rational design of other complex fluorinated molecules for applications in materials science and pharmaceuticals, where fluorine incorporation is a key strategy for modulating properties. nih.gov
Green Synthesis: Research into the synthesis of related benzoic acid derivatives is increasingly focused on environmentally friendly methods. brazilianjournals.com.br For instance, the use of hydrogen peroxide as an oxidant and manganese dioxide for catalysis in the synthesis of 2,4-difluorobenzoic acid highlights a move toward improving reaction efficiency and reducing waste. google.com These principles can be applied to develop greener synthetic pathways for this compound.
Computational Organic Chemistry: This molecule serves as an excellent subject for validating and refining computational models. The predicted torsional strain and its effect on the dihedral angle between the aromatic rings can be tested against experimental data once available. smolecule.com This feedback loop is vital for improving the accuracy of theoretical predictions for other complex organofluorine compounds.
Prospects for Development of Novel Materials or Analytical Tools Based on the Compound's Properties
The distinct structural and electronic properties of this compound suggest potential for its use in developing novel materials and analytical tools.
Novel Materials: The defined non-planar structure and the presence of both hydrogen bond donors and acceptors could be exploited in the design of liquid crystals or specialty polymers. The fluorine atoms can impart desirable properties such as thermal stability and hydrophobicity, making it a candidate building block for advanced functional materials.
Analytical Tools: The core structure of benzoic acid has been used to create analytical tags. For example, 4-(hydroxymercuric)benzoic acid is employed as a tag for the determination of low-molecular-mass thiols in analytical chemistry. nih.gov Given its unique fluorine signature, this compound or its derivatives could potentially be developed as novel reagents or standards for ¹⁹F NMR-based analytical methods or as specialized probes in chemical sensors.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C₁₃H₈F₂O₃ | 250.20 | 2.8* | 1 | 5 |
| 4-(2-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | 232.21 | 3.1 | 1 | 4 |
| 4-(2,4-Difluorophenoxy)benzoic acid | C₁₃H₈F₂O₃ | 250.20 | N/A | 1 | 5 |
| 4-(3,4-Difluorophenoxy)benzoic acid | C₁₃H₈F₂O₃ | 250.20 | 2.5 | 1 | 5 |
Data is based on calculations and information from analogues. smolecule.comnih.govchemicalbook.combridgeorganics.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2,4-Difluorophenoxy)benzoic acid |
| 4-(3,4-Difluorophenoxy)benzoic acid |
| 4-fluorobenzoic acid |
| 4-(difluoromethoxy)benzoic acid |
| 2,4-difluorobenzoic acid |
| 4-(2-fluorophenoxy)benzoic acid |
| 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid |
| 4-(hydroxymercuric)benzoic acid |
| 2,5-Substituted Benzoic Acid |
| 3,4-Difluorobenzoic acid |
| 2,3-Difluoro-benzoic acid |
| 3-(2,4-difluorophenoxy)benzoic acid |
| 4-Amino-2-(3,4-difluorophenoxy)benzoic acid |
| 4-Amino-2-(2,4-difluorophenoxy)benzoic acid |
| 2,4-dinitrotoluene |
| hydrogen peroxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
